REACTION_CXSMILES
|
COS([O-])(=O)=O.[CH3:7][N+:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][C:16]=2[OH:18])[CH:11]=[CH:10][CH:9]=1.N>O.[Ni]>[CH3:7][N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][C:16]=2[OH:18])[CH2:11][CH2:10][CH2:9]1 |f:0.1|
|
Name
|
steel
|
Quantity
|
54.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC(=C12)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a temperature of 80°C
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
CUSTOM
|
Details
|
one recrystallizes it in methanol
|
Name
|
|
Type
|
|
Smiles
|
CN1CCCC2=CC=CC(=C12)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |